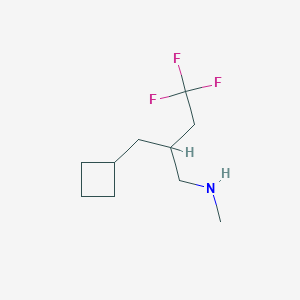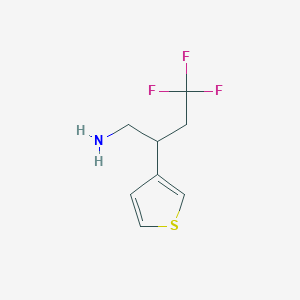
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine
Descripción general
Descripción
The compound “4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine” is a derivative of the compound "4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione" . The latter is a β-diketone and has been used in various studies .
Molecular Structure Analysis
The molecular structure of a related compound, “4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one”, was investigated using X-ray structural analysis . The structure revealed that this hydrate exists as a racemate with inter- and intramolecular O-H·O bonds .
Chemical Reactions Analysis
The chemical reactions of a related compound, “4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione”, have been studied. It was found to partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione”, include a melting point of 19-21 °C (lit.), a boiling point of 203 °C (lit.), and a density of 1.391 g/mL at 25 °C (lit.) .
Mecanismo De Acción
Mode of Action
It’s known that the compound can form complexes with metals such as nickel . This could potentially influence its interaction with its targets.
Biochemical Pathways
It’s suggested that the compound may inhibit the oxidation of ferrocyanide in electron transport particles , which could imply an impact on energy metabolism pathways.
Result of Action
Some studies suggest potential cytotoxic activity against human cultured tumor and normal cells .
Action Environment
It’s known that the compound is insoluble in water , which could influence its behavior in aqueous environments.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
4,4,4-Trifluoro-2-(thiophen-3-yl)butan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to form complexes with metal ions, which can influence its reactivity and interaction with biological systems. For instance, it has been observed to interact with nickel (II) complexes, forming stable structures that can be studied using various spectroscopic methods . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells and the specific cellular pathways involved. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from mitochondria . This inhibition can affect cellular respiration and energy production, highlighting the compound’s potential impact on cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been reported to inhibit the activity of carboxylesterase and mitochondrial complex II . These inhibitory actions are mediated by the compound’s ability to bind to the active sites of these enzymes, preventing their normal function. Additionally, the compound’s interaction with metal ions can further modulate its biochemical activity and influence its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by its chemical structure and environmental conditions. It has been observed that the compound can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo are essential to understand the temporal effects of this compound on cellular function and its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular pathways. At higher doses, it can lead to toxic or adverse effects, including inhibition of essential enzymes and disruption of cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s interaction with carboxylesterase and mitochondrial complex II highlights its role in metabolic processes . These interactions can influence metabolic flux and the levels of metabolites, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s ability to form complexes with metal ions can affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound’s interaction with metal ions and its ability to inhibit enzymes such as carboxylesterase and mitochondrial complex II suggest that it may localize to mitochondria and other organelles involved in metabolic processes . Targeting signals and post-translational modifications may also play a role in directing the compound to specific subcellular compartments.
Propiedades
IUPAC Name |
4,4,4-trifluoro-2-thiophen-3-ylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NS/c9-8(10,11)3-7(4-12)6-1-2-13-5-6/h1-2,5,7H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHORFDUFAAMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CC(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)
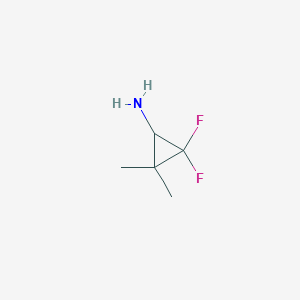
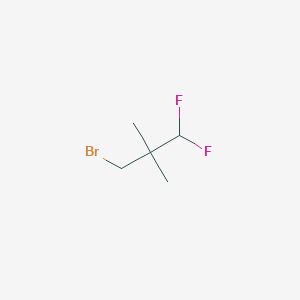
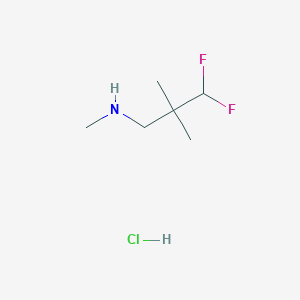
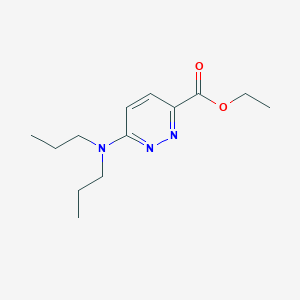
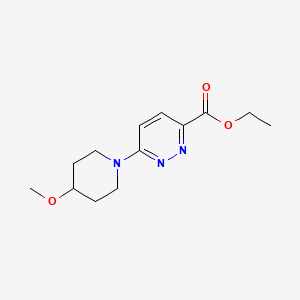
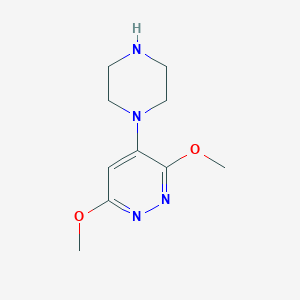
![2-(2-aminoethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B1492557.png)
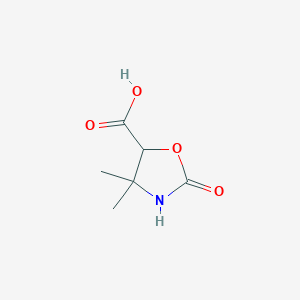
![4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1492559.png)

![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B1492564.png)
